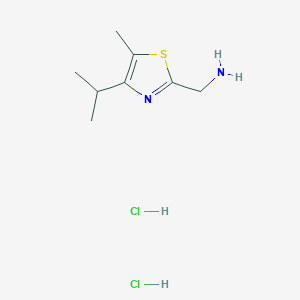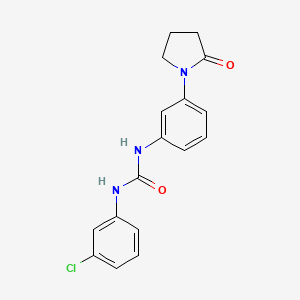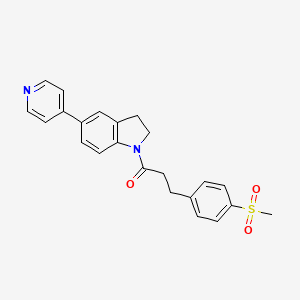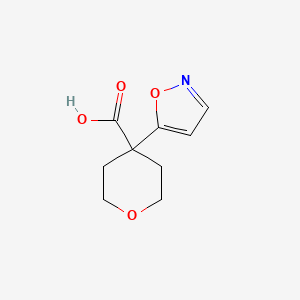
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a tetrazole group, a piperazine ring, and methoxyphenyl groups. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Piperazine is a six-membered ring containing two nitrogen atoms, and it’s often found in pharmaceuticals due to its ability to improve the pharmacokinetic properties of drugs . Methoxyphenyl groups are aromatic rings with a methoxy (OCH3) substituent, which can influence the polarity and reactivity of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has been conducted on compounds with similar structural features, focusing on their synthesis and evaluation for antimicrobial properties. For instance, a study involved the synthesis of novel pyridine derivatives, showcasing their variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This indicates a broader interest in synthesizing and testing compounds with similar frameworks for their potential use in combating microbial infections.
Synthesis of Novel Compounds
Another area of application involves the synthesis of new chemical entities with potential therapeutic effects. A study highlighted the creation of novel 1,2,4-Triazole derivatives, which were then screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against the test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This research points towards the potential of such compounds in developing new antimicrobial agents.
Development of Anticonvulsant Agents
The compound has also been explored in the development of new anticonvulsant drug candidates. A notable example is "Epimidin," an anticonvulsant agent undergoing validation for its related substances determination using HPLC methods. This suggests the utility of the compound in the pharmaceutical domain, especially in the treatment of convulsive disorders (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, & Georgiyants, 2021).
Corrosion Inhibition
Research has also been extended to the field of corrosion inhibition, where similar compounds have been investigated for their effectiveness in protecting metals in acidic media. This is crucial for extending the lifespan of metals used in various industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been found to showalpha1-adrenergic affinity . This suggests that the compound might interact with its targets by binding to these receptors, thereby influencing their activity.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound might affect the biochemical pathways related to these conditions.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds among structurally similar molecules . This suggests that similar methods could be used to study the pharmacokinetics of this compound.
Result of Action
The interaction of similar compounds with alpha1-adrenergic receptors suggests that this compound might influence the activity of these receptors, thereby affecting cellular processes related to various neurological conditions .
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-17-7-3-15(4-8-17)24-11-13-25(14-12-24)20(27)19-21-23-26(22-19)16-5-9-18(29-2)10-6-16/h3-10H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJUEHXNJFWRHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)

![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)


![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)


![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)